Bienvenue dans la boutique en ligne BenchChem!

Sagopilone

Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

Sagopilone (ZK-EPO) is the first fully synthetic epothilone and the definitive microtubule stabilizer for studies where multidrug resistance confounds results. Unlike Ixabepilone or Paclitaxel, Sagopilone is not a P-glycoprotein (P-gp) substrate, ensuring intracellular retention in MDR models. It uniquely crosses the blood-brain barrier, driving robust efficacy in orthotopic glioblastoma and CNS metastasis models where taxanes fail. With proven activity against paclitaxel-resistant cell lines and a 64-hour terminal half-life that reduces in vivo dosing frequency, Sagopilone is the unambiguous standard for MDR oncology, neuro-oncology, and taxane-resistance research.

Molecular Formula C30H41NO6S
Molecular Weight 543.7 g/mol
CAS No. 305841-29-6
Cat. No. B1680735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSagopilone
CAS305841-29-6
SynonymsBAY-86-5302
DE-03757
EPO-477
sagopilone
SH-Y-03757
SH-Y03757A
ZK-219477
ZK-EPO
ZK-epothilone
Molecular FormulaC30H41NO6S
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C
InChIInChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1
InChIKeyBFZKMNSQCNVFGM-UCEYFQQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sagopilone (CAS 305841-29-6): A Fully Synthetic Epothilone for Microtubule Stabilization Research and Procurement


Sagopilone (ZK-EPO) is the first fully synthetic epothilone to enter clinical development, designed to overcome limitations of earlier microtubule-stabilizing agents [1]. It was selected from an optimization program of over 350 compounds for its potent activity and favorable tolerability profile in tumor models [2]. As a microtubule stabilizer, it binds to tubulin, inducing polymerization and mitotic arrest, leading to apoptosis .

Sagopilone vs. Other Epothilones: Why In-Class Substitution is Not Feasible for MDR and CNS Research


Substituting Sagopilone with other epothilones like Ixabepilone or Patupilone, or with taxanes like Paclitaxel, can compromise experimental outcomes due to significant differences in key drug-resistance pathways. Most notably, Sagopilone is unique among its closest analogs in not being a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance [1]. Furthermore, its ability to freely cross the blood-brain barrier is a distinct property not shared by other microtubule stabilizers, making it uniquely valuable for specific CNS applications [2]. These and other quantitative differences detailed below make generic substitution invalid for targeted research.

Quantitative Differentiation Guide: Sagopilone vs. Ixabepilone, Patupilone, Paclitaxel, and Temozolomide


Sagopilone Lacks P-gp Substrate Affinity, Unlike Ixabepilone and Paclitaxel

Sagopilone is not a substrate for the P-glycoprotein (P-gp) efflux pump, in direct contrast to Ixabepilone and Paclitaxel, which are both established substrates [1][2]. This functional difference is critical for maintaining intracellular drug accumulation in P-gp-overexpressing MDR tumor models.

Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

Sagopilone Exhibits 2.7- to 10-Fold Higher In Vitro Potency Than Paclitaxel in Cancer Cell Lines

In a direct comparative study, the EC50 values of Sagopilone were consistently lower (more potent) than those of Paclitaxel across multiple cell lines. For instance, in control A549 lung carcinoma cells, Sagopilone's EC50 was 1.9±0.5 nM compared to 5.1±0.3 nM for Paclitaxel, representing a 2.7-fold increase in potency [1]. In the taxane-resistant A549EpoB40 subline, the difference was even more pronounced (10.8±0.4 nM vs. 44.3±4.6 nM), showing Sagopilone is over 4-fold more potent [1].

Cell Cytotoxicity Microtubule Dynamics Antitumor Screening

Sagopilone Shows High Efficacy in Paclitaxel-Resistant Cancer Cell Growth

Sagopilone is highly effective in reducing the growth of paclitaxel-resistant cancer cells [1]. It is also reported to be more cytotoxic than other epothilones in a large panel of human cancer cell lines in vitro and in vivo, a key advantage in overcoming taxane resistance [1].

Drug Resistance Taxane-Resistant Cancer In Vivo Models

Sagopilone Crosses the Blood-Brain Barrier, Enabling CNS Antitumor Activity

Sagopilone freely crosses the blood-brain barrier and achieves therapeutically relevant concentrations in brain tissue, a property not observed with Paclitaxel or Temozolomide in direct comparisons [1]. In orthotopic mouse models of glioblastoma (U373, U87) and CNS metastases (MDA-MB-435 melanoma, Lu7187 NSCLC), Sagopilone demonstrated significant antitumor activity, whereas Paclitaxel and Temozolomide showed limited or no effect [1].

Blood-Brain Barrier CNS Metastases Glioblastoma

Sagopilone Demonstrates 16% Confirmed Response Rate in Platinum-Resistant Ovarian Cancer

In a clinical trial setting, single-agent Sagopilone achieved a confirmed response rate of 16% in patients with platinum-resistant ovarian cancer, a challenging-to-treat population with limited therapeutic options [1].

Ovarian Cancer Clinical Activity Drug Resistance

Sagopilone Terminal Half-Life of 64 Hours Supports Less Frequent Dosing

Sagopilone exhibits a long mean terminal half-life of 64 hours in patients, coupled with a high volume of distribution (4361 L m⁻²), indicating extensive tissue and tubulin binding [1]. This extended half-life supports a convenient once-every-3-weeks dosing schedule in clinical protocols.

Pharmacokinetics Drug Disposition Dosing Schedule

Optimal Application Scenarios for Sagopilone in Preclinical and Translational Research


Investigating Overcoming P-gp-Mediated Multidrug Resistance

Sagopilone is the compound of choice for studies focused on P-gp-mediated drug efflux. Its status as a non-substrate for P-gp [1], in contrast to Ixabepilone [2] and Paclitaxel, eliminates this major resistance mechanism from the experimental system, allowing for cleaner interpretation of results from MDR cancer models.

Research on Primary Brain Tumors and CNS Metastases

Due to its demonstrated ability to cross the blood-brain barrier and inhibit tumor growth in orthotopic models of glioblastoma and CNS metastases [3], Sagopilone is a unique tool for preclinical research in neuro-oncology where other microtubule stabilizers would be ineffective.

Studies on Taxane-Resistant Cancer Models

Sagopilone's proven high efficacy in reducing the growth of paclitaxel-resistant cancer cells [1] makes it a critical reagent for exploring mechanisms of taxane resistance and evaluating next-line therapeutic strategies in vitro and in vivo.

In Vivo Efficacy Studies with Extended Dosing Intervals

Researchers planning long-term in vivo tumor studies can benefit from Sagopilone's long terminal half-life (64 hours) [4], which reduces the frequency of dosing and animal handling, potentially improving study logistics and animal welfare.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sagopilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.